molecular formula C9H7N3O2S B1361146 4-(2-Nitrophenyl)thiazole-2-amine CAS No. 90323-06-1

4-(2-Nitrophenyl)thiazole-2-amine

Cat. No.: B1361146
CAS No.: 90323-06-1
M. Wt: 221.24 g/mol
InChI Key: JJERKMNYIBNFTE-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)thiazole-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 2-nitrophenyl group and an amino group.

Biochemical Analysis

Biochemical Properties

4-(2-Nitrophenyl)thiazole-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions, which can alter the activity of the target enzymes and proteins.

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, this compound may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. For instance, thiazole derivatives have been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and proliferation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound may result in cumulative effects on cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, thiazole derivatives have been shown to localize to the nucleus, mitochondria, or endoplasmic reticulum, where they can interact with their target biomolecules . The subcellular localization of this compound can influence its overall biological effects and therapeutic potential.

Preparation Methods

The synthesis of 4-(2-Nitrophenyl)thiazole-2-amine typically involves the reaction of 2-aminothiazole with 2-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2-Nitrophenyl)thiazole-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

4-(2-Nitrophenyl)thiazole-2-amine can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of a nitrophenyl group and an amino group on the thiazole ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c10-9-11-7(5-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJERKMNYIBNFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344295
Record name 4-(2-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90323-06-1
Record name 4-(2-Nitrophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90323-06-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(2-Nitro-phenyl)-thiazol-2-ylamine was prepared as follows: 2-Bromo-2′-nitroacetophenone (1.75 g, 7.2 mmol) was mixed with 50 mL of absolute EtOH along with thiourea (1.09 g, 14.4 mmol) and stirred under reflux for 2 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The resulting residue was basified with 20 mL of 1 N aqueous NaOH and extracted with CH2Cl2. The combined organic layers were dried (Na2SO4) and concentrated to afford essentially quantitative yield of 4-(2-nitro-phenyl)-thiazol-2-ylamine.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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